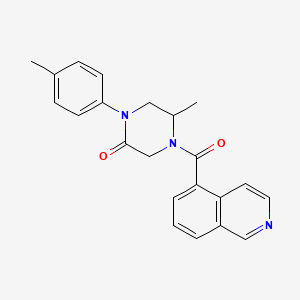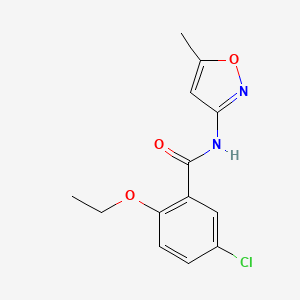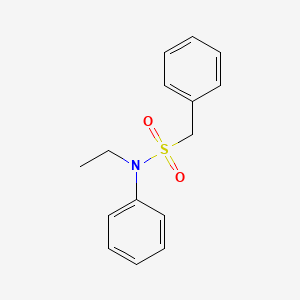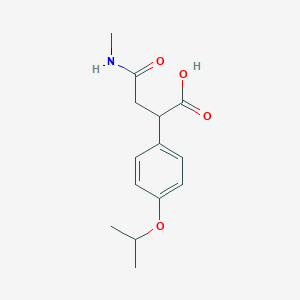
4-(5-isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(5-isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone and related compounds involves multiple steps, including the use of piperazine derivatives. These processes are meticulously designed to ensure the introduction of specific functional groups, leading to the desired chemical structure. For instance, one study details the synthesis of N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives, demonstrating the role of the piperazine moiety in binding affinity for certain receptors (Intagliata et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through various methods, including X-ray crystallography and molecular modeling. These analyses provide insights into the three-dimensional arrangement of atoms, which is crucial for understanding the compound's chemical behavior and interaction with biological targets. For example, the structure and Hirshfeld surface analysis of related compounds have been reported, highlighting the importance of molecular geometry in receptor binding (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
4-(5-Isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone undergoes various chemical reactions, contributing to its chemical versatility. These reactions include halocyclization, which involves the transformation of certain functional groups, leading to new chemical entities with potentially distinct biological activities (Zborovskii et al., 2011).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, which included piperazine components, and found some of these compounds to possess good or moderate antimicrobial activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Potential Antidepressant Drugs
A wide search program toward new, efficient, and fast-acting antidepressant drugs led to the preparation of compounds having an aryl(aryloxy)methyl moiety linked to piperazine, among other cycles. Some of these compounds showed high affinity values for serotonin (5-HT) transporter (SERT) and were evaluated for their potential as antidepressants (Orjales et al., 2003).
Synthesis of Dihydropyrimidinone Derivatives
Bhat et al. (2018) explored the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli reaction. These compounds were synthesized in good yield, demonstrating an efficient method for producing such derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Fluorescent Ligands for Human 5-HT1A Receptors
Piperazine derivatives were synthesized as "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT(1A) receptor affinity and were evaluated for their potential to visualize 5-HT(1A) receptors through fluorescence microscopy, indicating their potential application in receptor imaging (Lacivita et al., 2009).
Antipsychotic Potential of Cyclic Benzamides
Norman et al. (1994) investigated a series of novel cyclic amides as potential antipsychotic agents. These compounds, which included derivatives of piperazine, were evaluated for their binding affinities to dopamine D2 and serotonin 5-HT2 receptors, demonstrating their potential use in treating schizophrenia with a low propensity to induce extrapyramidal side effects (Norman, Rigdon, Navas, & Cooper, 1994).
Propiedades
IUPAC Name |
4-(isoquinoline-5-carbonyl)-5-methyl-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-6-8-18(9-7-15)25-13-16(2)24(14-21(25)26)22(27)20-5-3-4-17-12-23-11-10-19(17)20/h3-12,16H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGUDFUPDDFDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC=CC3=C2C=CN=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Isoquinolinylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(9H-carbazol-3-ylacetyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526839.png)
![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)
![1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5526845.png)
![2-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5526855.png)

![7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)
![[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526898.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)
![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)

